6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

説明

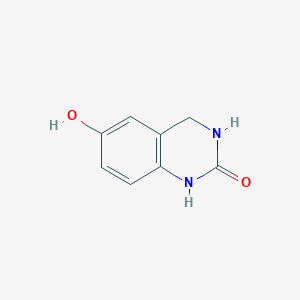

Structure

2D Structure

特性

IUPAC Name |

6-hydroxy-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h1-3,11H,4H2,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIFCBMOLUDOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652330 | |

| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948552-89-4 | |

| Record name | 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one (6-HQ) is a derivative of quinazolinone, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. Its structural features, including a hydroxyl group at the 6-position and a dihydroquinazolinone framework, contribute to its potential therapeutic applications.

Anticancer Properties

Research indicates that 6-HQ exhibits significant anticancer activity. In vitro studies have shown that derivatives of dihydroquinazoline-2(1H)-one, including 6-HQ, can inhibit the proliferation of various cancer cell lines. For example, compounds synthesized from 6-HQ demonstrated IC values less than 50 μM against HepG-2 (human liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines . Specifically, derivatives CA1-e and CA1-g displayed potent cytotoxic effects with IC values of 22.76 μM and 24.94 μM on A2780 cells, respectively .

Antimicrobial Activity

6-HQ has also been investigated for its antimicrobial properties. Studies suggest that it may exhibit broad-spectrum activity against various pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of cellular processes essential for microbial survival.

Antioxidant Effects

In addition to its anticancer and antimicrobial activities, 6-HQ has demonstrated antioxidant properties. Antioxidant assays indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Structure-Activity Relationship

The biological activity of 6-HQ can be influenced by structural modifications. For instance, the presence of the hydroxyl group at position 6 enhances solubility and bioavailability compared to other derivatives lacking this functional group. Comparative studies with similar compounds reveal variations in potency based on structural differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dihydroquinolin-2(1H)-one | Lacks hydroxyl group at position 6 | Broad-spectrum antimicrobial activity |

| 6-Methyl-3,4-dihydroquinazolin-2(1H)-one | Methyl substituent at position 6 | Enhanced lipophilicity affecting bioavailability |

| 7-Aminoquinazolinones | Amino group at position 7 | Exhibits potent anticancer properties |

The precise mechanism of action for 6-HQ remains an area of active research. Preliminary findings suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. The compound's ability to modulate these pathways could explain its observed biological activities.

Case Studies

Recent studies have highlighted the potential therapeutic applications of 6-HQ derivatives:

- Cytotoxicity Testing : In a study assessing various dihydroquinazoline derivatives, several compounds exhibited low toxicity toward normal cells while effectively inhibiting tumor growth in vitro .

- Antiviral Activity : Although primarily focused on anticancer properties, some derivatives have been evaluated for antiviral activity against DNA viruses, indicating a broader spectrum of biological effects .

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

6-HQ serves as a crucial intermediate in the synthesis of several pharmacologically active compounds. Notably, it is utilized in the preparation of cilostazol , a drug used to treat intermittent claudication—a condition characterized by pain and cramping in the legs due to reduced blood flow. The synthesis process involves the alkylation of the phenolic group of 6-HQ with specific reagents to yield cilostazol in high purity and yield, making it commercially valuable .

Table 1: Key Pharmacological Compounds Derived from 6-HQ

| Compound Name | Use Case | Synthesis Method |

|---|---|---|

| Cilostazol | Treatment of intermittent claudication | Alkylation of 6-HQ with specific reagents |

| DQO-501 | Antineoplastic drug | Solid-phase synthesis of derivatives |

| PFI-1 | BRD4 protein inhibitor | Inhibition studies using quinazolinone derivatives |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including those derived from 6-HQ. In particular, compounds synthesized from 6-HQ have shown promising cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). For instance, certain derivatives exhibited IC50 values below 50 μM, indicating significant anti-proliferative activity .

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of synthesized quinazolinone derivatives:

- CA1-e showed an IC50 of 22.76 μM against A2780 cells.

- CA1-g had an IC50 of 24.94 μM against the same cell line.

These findings suggest that modifications to the structure of 6-HQ can enhance its anticancer properties .

Antioxidant Properties

The antioxidant capabilities of compounds derived from 6-HQ have also been investigated. Research indicates that certain derivatives display significant antioxidant activity, which is essential for combating oxidative stress-related diseases. The presence of hydroxyl groups in specific positions enhances their metal-chelating properties and overall antioxidant efficacy .

Table 2: Antioxidant Activity Evaluation

| Compound Name | Antioxidant Assay Type | IC50 Value (μM) |

|---|---|---|

| CA1-7 | CUPRAC | 57.99 |

| CA1-e | ABTS | <50 |

| CA1-g | TEAC | <40 |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The quinazolinone and quinolinone scaffolds are versatile frameworks in medicinal chemistry. Below, we compare 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties

Key Observations :

- Hydroxyl vs.

- Ring System Differences: Quinazolinones (two nitrogen atoms) exhibit distinct electronic properties compared to quinolinones (one nitrogen), affecting binding to biological targets .

- Crystal Packing: The cyclopropyl-substituted analog (3-cyclopropyl) crystallizes in a monoclinic system, highlighting substituent effects on solid-state organization .

Monoamine Oxidase (MAO) Inhibition

- C6-Substituted 3-Methyl Derivatives: Derivatives with C6 cinnamoyl groups (e.g., compound 6c) show potent MAO-B inhibition (IC₅₀ = 0.269 µM), while N1-substituted analogs exhibit low activity .

- Quinolinone Analogs: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-66-9) shares structural similarity but lacks MAO inhibition data, underscoring the need for targeted studies .

Q & A

Q. What are the standard synthetic protocols for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, and how do reaction conditions affect yields?

Methodological Answer: The synthesis typically involves condensation reactions using isatoic anhydride as a starting material. For example:

- Procedure : React isatoic anhydride (1 mmol) with aldehydes (1 mmol) and catalysts like p-toluenesulfonic acid (p-TsOH, 0.6 mmol) in water under reflux for 2 hours. Purification is achieved via recrystallization from ethanol .

- Catalytic Influence : Heterogeneous solid acid catalysts (e.g., ZnFe₂O₄ under microwave irradiation) improve yields (up to 90%) and reduce reaction time (15–30 minutes) by enhancing reaction efficiency and recyclability .

- Yield Optimization : Microwave-assisted methods in aqueous media minimize side reactions, achieving >85% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Essential for confirming substitution patterns and hydrogen bonding. For example, hydroxyl protons appear at δ 9.8–10.2 ppm, while carbonyl carbons resonate at δ 165–170 ppm .

- LC/MS and HRMS : Validate molecular weights (e.g., [M+H]+ peaks) and fragmentation patterns. HRMS accuracy within ±2 ppm ensures structural confirmation .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 65.1%, H: 4.9%, N: 12.7% for C₁₅H₁₂N₂O₂) .

Q. What in vitro biological assays are commonly used to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values reported (e.g., 12–45 μM). Derivatives with sulfamoyloxy groups show enhanced cytotoxicity .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria. Substituted thiadiazole derivatives exhibit MIC values of 8–32 μg/mL .

- Enzyme Inhibition : α-Glucosidase inhibition assays (e.g., IC₅₀ = 1.2 μM for compound 4g) to assess antidiabetic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance anticancer activity, while bulky groups reduce bioavailability .

- Standardized Assay Conditions : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., 36 papers on dihydroquinazolinones) to identify trends in bioactivity .

Q. How can reaction conditions be optimized to improve yield and purity for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test recyclable catalysts (e.g., ZnFe₂O₄) under microwave irradiation to achieve >90% yield with minimal waste .

- Solvent Selection : Use water or ethanol as green solvents instead of DMF to reduce toxicity and simplify purification .

- Temperature Control : Maintain reflux temperatures at 80–100°C to prevent decomposition. For example, heating above 110°C degrades hydroxyl groups .

Q. What computational methods are employed to predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase or α-glucosidase). Dock scores correlate with experimental IC₅₀ values .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption and activity. For example, derivatives with logP <3.5 show better membrane permeability .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects (e.g., charge distribution on the hydroxyl group) .

Q. What green chemistry approaches are viable for synthesizing this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes for ZnFe₂O₄-catalyzed reactions) and energy consumption by 60% .

- Heterogeneous Catalysis : Reusable catalysts like montmorillonite K10 or zeolites achieve >85% yield over 5 cycles without significant loss .

- Solvent-Free Conditions : Mechanochemical grinding (ball milling) eliminates solvents, improving atom economy and reducing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。